molecular formula C10H11IO2 B12529083 2-Ethoxy-1-(3-iodophenyl)ethan-1-one CAS No. 652145-55-6

2-Ethoxy-1-(3-iodophenyl)ethan-1-one

Cat. No.: B12529083
CAS No.: 652145-55-6
M. Wt: 290.10 g/mol
InChI Key: ULWQVEQYJMTBSB-UHFFFAOYSA-N
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Description

2-Ethoxy-1-(3-iodophenyl)ethan-1-one is an organic compound with the molecular formula C10H11IO2 It is characterized by the presence of an ethoxy group and an iodine atom attached to a phenyl ring, which is further connected to an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-1-(3-iodophenyl)ethan-1-one typically involves the iodination of a precursor compound, such as 2-ethoxyacetophenone. The reaction can be carried out using iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination at the desired position on the phenyl ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-1-(3-iodophenyl)ethan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The ethanone group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed:

    Substitution Reactions: Products include substituted phenyl ethanones.

    Oxidation Reactions: Products include carboxylic acids or ketones.

    Reduction Reactions: Products include alcohols or alkanes.

Scientific Research Applications

2-Ethoxy-1-(3-iodophenyl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It can be used in the study of biological pathways and mechanisms due to its ability to interact with biological molecules.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethoxy-1-(3-iodophenyl)ethan-1-one involves its interaction with molecular targets through its functional groups. The ethoxy group and iodine atom can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .

Comparison with Similar Compounds

    3-Iodoacetophenone: Similar in structure but lacks the ethoxy group.

    4-Iodoacetophenone: Similar in structure but with the iodine atom at a different position on the phenyl ring.

    1-(2-Iodophenyl)ethanone: Similar in structure but with the iodine atom at the ortho position.

Uniqueness: 2-Ethoxy-1-(3-iodophenyl)ethan-1-one is unique due to the presence of both an ethoxy group and an iodine atom, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that may not be achievable with other similar compounds .

Properties

CAS No.

652145-55-6

Molecular Formula

C10H11IO2

Molecular Weight

290.10 g/mol

IUPAC Name

2-ethoxy-1-(3-iodophenyl)ethanone

InChI

InChI=1S/C10H11IO2/c1-2-13-7-10(12)8-4-3-5-9(11)6-8/h3-6H,2,7H2,1H3

InChI Key

ULWQVEQYJMTBSB-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=O)C1=CC(=CC=C1)I

Origin of Product

United States

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